2,4-Dimethyl-1,3-dioxane
Overview
Description
2,4-Dimethyl-1,3-dioxane is a chemical compound with the empirical formula C6H12O2 . It is related to 1,3-dioxolane by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The synthesis of dioxolanes can be achieved by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For instance, the acetalization reactions of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD) were carried out for the synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C6H12O2/c1-5-3-4-7-6 (2)8-5/h5-6H,3-4H2,1-2H3
. Chemical Reactions Analysis
Dioxolanes undergo various chemical reactions. For example, 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, which is readily prepared from biacetyl, serves as a stable precursor to 2,3-dimethylene-1,4-dioxane. This compound undergoes a [4+2] cycloaddition reaction with dienophiles to give functionalized cyclohexene derivatives .Physical and Chemical Properties Analysis
This compound is a colorless to almost colorless clear liquid . It has a molecular weight of 116.1583 .Scientific Research Applications
Conformational Analysis and Structural Properties
Structural Directivity in Chemical Reactions
2,4-Dimethyl-1,3-dioxane exhibits unique structural properties, such as cleavage probabilities in chemical reactions, influenced by its conformational structure. Studies have found that its conformation as a “chair” with a cis-equatorial arrangement of substituents affects the specificity of its reactions with other compounds (Atavin et al., 1969).
Microwave Spectrum and Rotational Parameters
Research on the microwave spectrum of this compound has led to insights into its rotational transitions and molecular geometry. These studies are crucial for understanding its physical and chemical behavior in various applications (Mamleev et al., 2012).
Chemical Synthesis and Reactions
Precursor for Cycloaddition Reactions
This compound serves as a precursor in [4+2] cycloaddition reactions, providing pathways to create functionalized cyclohexene derivatives, which are significant in synthesizing biologically important materials (Shimizu et al., 2021).
Synthesis of Derivatives and Analogues
Studies have been conducted on the synthesis of various derivatives of this compound, contributing to the development of new compounds with potential applications in different fields, including pharmaceuticals and materials science (Pei, 2001).
Applications in Catalysis and Industry
- Catalytic Synthesis: The compound has been explored in the context of catalytic synthesis, with research focusing on improving the efficiency of these processes. This is especially relevant in industrial applications where this compound is used as a starting material or intermediate (Safarova et al., 2009).
Miscellaneous Applications
- Oilfield Chemistry: There is evidence that this compound derivatives have applications in oilfield chemistry, such as in drilling fluids and as inhibitors of hydrogen sulfide corrosion, highlighting its potential in the petroleum industry (Mikhailova et al., 2021)
Safety and Hazards
Properties
IUPAC Name |
2,4-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPYGYMOSZTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870769 | |
Record name | 2,4-Dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-20-1, 15042-59-8 | |
Record name | 2,4-Dimethyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2,4-Dimethyl-1,3-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015042598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethyl-m-dioxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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